molecular formula C14H13BrN4O2S3 B4863817 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B4863817
M. Wt: 445.4 g/mol
InChI Key: VGJBQCQKDUXVNM-UHFFFAOYSA-N
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Description

5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of bromine, methoxy, thiazole, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the thiazole intermediate with thiosemicarbazide and an oxidizing agent such as hydrogen peroxide.

    Final Coupling: The final step involves coupling the thiazole-thiadiazole intermediate with an appropriate amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

    Substitution: The methoxy groups and bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy or bromine groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine and methoxy groups may facilitate binding to specific enzymes or receptors, while the thiazole and thiadiazole rings could participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl alcohol
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 4-Bromo-2,5-dimethoxyamphetamine

Uniqueness

The uniqueness of 5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[[2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2S3/c1-20-10-3-8(9(15)4-11(10)21-2)12-17-7(5-22-12)6-23-14-19-18-13(16)24-14/h3-5H,6H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJBQCQKDUXVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC(=CS2)CSC3=NN=C(S3)N)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-({[2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

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